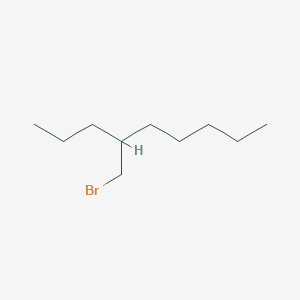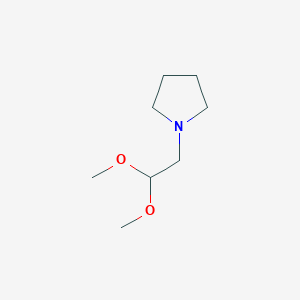
1-(2,2-Dimethoxyethyl)pyrrolidine
Descripción general
Descripción
1-(2,2-Dimethoxyethyl)pyrrolidine is a chemical compound with the CAS Number: 22633-65-4 . It has a molecular weight of 159.23 . The IUPAC name for this compound is 1-(2,2-dimethoxyethyl)pyrrolidine . The Inchi Code for this compound is 1S/C8H17NO2/c1-10-8(11-2)7-9-5-3-4-6-9/h8H,3-7H2,1-2H3 .
Molecular Structure Analysis
The molecular formula of 1-(2,2-Dimethoxyethyl)pyrrolidine is C8H17NO2 . The Inchi Key for this compound is BTQXGQXFTHPBEW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(2,2-Dimethoxyethyl)pyrrolidine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Arylation in Ionic Liquids
A study by Velázquez et al. (2010) examined the stability and reactivity of pyrrolidine derivatives in ionic liquids. They found that 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (a pyrrolidine derivative) is more stable in ionic liquid [EMIM][Ms] than in dimethylformamide (DMF). This stability in ionic liquids suggests potential applications in chemical synthesis and pharmaceutical manufacturing processes, where reaction stability is crucial (Carlos A. Velázquez et al., 2010).
Molecular Structure Studies
Mozzchukhin et al. (1991) carried out X-ray studies of chelate pyrrolidine derivatives. This research contributes to understanding the molecular structures of compounds with pyrrolidine rings, which is vital for developing new materials and pharmaceuticals (A. O. Mozzchukhin et al., 1991).
Synthesis and Anti-proliferative Activity
Ince et al. (2020) synthesized novel pyrrolidines linked to 1,2,3-triazole derivatives. These compounds showed significant anti-proliferative activities against human prostate cancer cells. This indicates the potential of pyrrolidine derivatives in cancer treatment (Tuncay Ince et al., 2020).
Characterization in Chemical Analysis
A study by Wallach et al. (2015) described the synthesis and characterization of pyrrolidine analogues. This research is significant in analytical chemistry, particularly in identifying and differentiating chemical compounds (J. Wallach et al., 2015).
Catalysis and Chemical Reactions
Żmigrodzka et al. (2022) investigated the synthesis of pyrrolidines in a [3+2] cycloaddition reaction. Understanding these reactions is critical for developing new catalytic processes in organic chemistry (Magdalena Żmigrodzka et al., 2022).
Asymmetric Synthesis
Research by Yamamoto et al. (1993) on the synthesis of enantiomeric pairs of pyrrolidines of C2-symmetry is significant for the field of stereochemistry, which is crucial in drug development and synthesis of biologically active compounds (Yukio Yamamoto et al., 1993).
Safety and Hazards
The compound has been classified as dangerous with hazard statements H226, H315, H318, H335 . These statements indicate that the compound is flammable, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
Propiedades
IUPAC Name |
1-(2,2-dimethoxyethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-8(11-2)7-9-5-3-4-6-9/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQXGQXFTHPBEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1CCCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethoxyethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



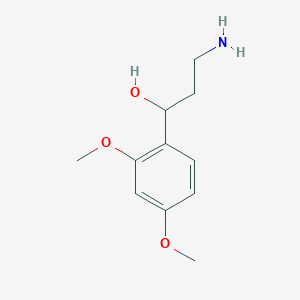
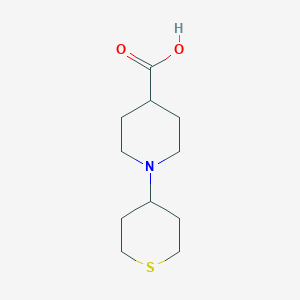
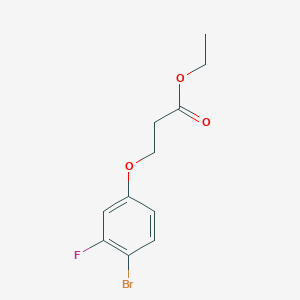
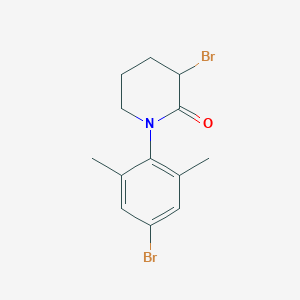
![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol](/img/structure/B1444202.png)
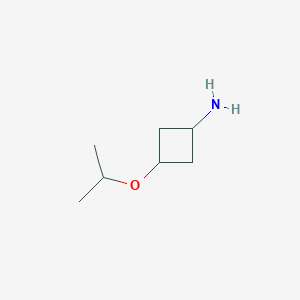
![{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1444204.png)
![4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole](/img/structure/B1444205.png)
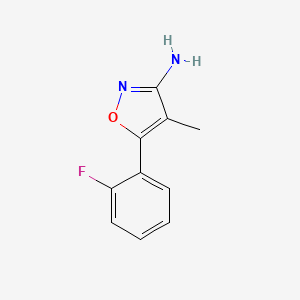
![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine](/img/structure/B1444208.png)



